molecular formula C38H64N10O11 B12527222 Glycyl-L-valyl-L-prolylglycyl-L-valylglycyl-L-valyl-L-prolylglycyl-L-valine CAS No. 695815-77-1

Glycyl-L-valyl-L-prolylglycyl-L-valylglycyl-L-valyl-L-prolylglycyl-L-valine

Katalognummer: B12527222
CAS-Nummer: 695815-77-1
Molekulargewicht: 837.0 g/mol
InChI-Schlüssel: CIDPDWROEIORIR-RRXIKBFASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycyl-L-valyl-L-prolylglycyl-L-valylglycyl-L-valyl-L-prolylglycyl-L-valine is a complex peptide compound composed of multiple amino acids. This compound is characterized by its unique sequence of glycine, valine, and proline residues, which contribute to its distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-valyl-L-prolylglycyl-L-valylglycyl-L-valyl-L-prolylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide sequence are inserted into bacterial or yeast expression systems, allowing for the production of the peptide in large quantities through fermentation.

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-L-valyl-L-prolylglycyl-L-valylglycyl-L-valyl-L-prolylglycyl-L-valine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can be carried out using agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) to break disulfide bonds.

    Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis or chemical modification techniques.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid

    Reduction: DTT, TCEP

    Substitution: Site-directed mutagenesis, chemical modification

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.

Wissenschaftliche Forschungsanwendungen

Glycyl-L-valyl-L-prolylglycyl-L-valylglycyl-L-valyl-L-prolylglycyl-L-valine has various applications in scientific research, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.

Wirkmechanismus

The mechanism of action of Glycyl-L-valyl-L-prolylglycyl-L-valylglycyl-L-valyl-L-prolylglycyl-L-valine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Glycyl-L-valyl-L-prolylglycyl-L-valine
  • L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline
  • L-Proline, glycyl-L-valylglycyl-L-valyl-L-alanyl-

Uniqueness

Glycyl-L-valyl-L-prolylglycyl-L-valylglycyl-L-valyl-L-prolylglycyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities, making it valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

695815-77-1

Molekularformel

C38H64N10O11

Molekulargewicht

837.0 g/mol

IUPAC-Name

(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C38H64N10O11/c1-19(2)29(44-26(50)16-40-33(53)23-11-9-13-47(23)36(56)30(20(3)4)43-25(49)15-39)35(55)42-18-27(51)45-31(21(5)6)37(57)48-14-10-12-24(48)34(54)41-17-28(52)46-32(22(7)8)38(58)59/h19-24,29-32H,9-18,39H2,1-8H3,(H,40,53)(H,41,54)(H,42,55)(H,43,49)(H,44,50)(H,45,51)(H,46,52)(H,58,59)/t23-,24-,29-,30-,31-,32-/m0/s1

InChI-Schlüssel

CIDPDWROEIORIR-RRXIKBFASA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)CN

Kanonische SMILES

CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.